(4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone is a complex organic molecule that features a diazepane ring, an oxadiazole ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the diazepane and oxadiazole intermediates with the phenylmethanone group. This can be achieved using palladium-catalyzed cross-coupling reactions or other suitable coupling methodologies.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the diazepane nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-1,4-diazepan-1-yl)acetic acid
- (4-Methyl-1,4-diazepan-1-yl)ethanimidamide
- (4-Methyl-1,4-diazepan-1-yl)phenylmethanone
Uniqueness
Compared to these similar compounds, (4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone stands out due to the presence of the oxadiazole ring and the methoxyphenyl group. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]methanone |
InChI |
InChI=1S/C23H26N4O3/c1-17-8-10-18(11-9-17)22-24-21(30-25-22)16-29-20-7-4-3-6-19(20)23(28)27-13-5-12-26(2)14-15-27/h3-4,6-11H,5,12-16H2,1-2H3 |
InChI Key |
WAPOWHOOXSIBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)N4CCCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.